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Compound of Interest

Compound Name: 1,4-Dimethyl-9H-carbazole

Cat. No.: B105136

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 1,4-Dimethyl-
9H-carbazole and its derivatives. Due to the limited availability of a complete, published
dataset for the unsubstituted 1,4-Dimethyl-9H-carbazole, this guide presents a compilation of
spectroscopic information from closely related, well-characterized derivatives. This information
Is invaluable for the structural elucidation, characterization, and quality control of this important
class of heterocyclic compounds.

Spectroscopic Data

The following tables summarize the key spectroscopic data for derivatives of 1,4-Dimethyl-9H-
carbazole. This data provides a reference for the expected chemical shifts, vibrational
frequencies, and mass-to-charge ratios for the core structure.

Table 1: *H NMR Spectroscopic Data of 1,4-Dimethyl-9H-carbazole Derivatives
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Compound Solvent Chemical Shift (6) ppm
11.94 (s, 1H, NH), 8.35 (s, 1H,
1,4-Dimethyl-3-nitro-6-phenyl- H2), 7.86 (s, 1H, H5), 7.83 (m,
9H-carbazole[1] DMSO-de 7H, H7, H8, CeHs), 2.96 (s, 3H,
CHs), 2.55 (s, 3H, CH3)
12.06 (s, 1H, NH), 8.36 (s, 1H,
H2), 7.87 (s, 1H, H5), 7.71-
1,4-Dimethyl-3-nitro-6-(2'- 7.65 (m, 2H, H8, H6"), 7.28-
fluoro-5-methoxyphenyl)-9H- DMSO-ds 7.23 (m, 1H, H7), 7.17-7.14
carbazole[1] (m, 1H, H4", 6.95-6.93 (m, 1H,
H3"), 3.80 (s, 3H, OCHs), 2.99
(s, 3H, CHs), 2.58 (s, 3H, CHs)
8.36 (s, 1H, H5), 8.15 (d, J =
8.8 Hz, 1H, H7), 7.89-7.83 (m,
2H, H8, H3"), 7.58-7.55 (m, 2H,
6-(4'-Methoxy-phenyl)-1,4- H2', HE"), 7.46-7.44 (m, 1H,
dimethyl-9-tert-butoxycarbonyl- DMSO-ds H5", 7.29 (d, J = 7.8 Hz, 1H,

9H-carbazole[1]

H2), 7.20 (d, J = 7.8 Hz, 1H,
H3), 3.47 (s, 3H, OCHs), 2.89
(s, 3H, CH3), 2.45 (s, 3H,
CHs), 1.71 (s, 9H, 3CHs)

Table 2: 13C NMR Spectroscopic Data

No complete 13C NMR data for 1,4-Dimethyl-9H-carbazole or its simple derivatives was

explicitly found in the provided search results. The low solubility of some carbazole derivatives

can make acquiring high-quality **3C NMR spectra challenging.

Table 3: Infrared (IR) Spectroscopy Data of 1,4-Dimethyl-9H-carbazole Derivatives
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Characteristic Peaks

Compound Sample Prep.
(cm™)
_ _ 3451 (N-H stretch), 1584, 1521
1,4-Dimethyl-3-nitro-6-phenyl-
KBr (NO:z2 stretch), 1302, 1301,
9H-carbazole[1]

817, 758
1,4-Dimethyl-3-nitro-6-(2'- 3309 (N-H stretch), 1578 (NO2
fluoro-5-methoxyphenyl)-9H- KBr stretch), 1299, 1205, 1034,
carbazole[1] 810, 756

2977 (C-H stretch), 1728 (C=0
6-(4'-Methoxy-phenyl)-1,4-

] stretch of Boc), 1451, 1285,
dimethyl-9-tert-butoxycarbonyl-  KBr

9H-carbazole[1]

1246, 1150, 1081, 804, 757,
697

Table 4: Mass Spectrometry (MS) Data of 1,4-Dimethyl-9H-carbazole Derivatives

Compound lonization m/z (relative intensity %)
1,4-Dimethyl-3-nitro-6-phenyl- £ 316 (M*e, 98), 271 ([M-NOz]*e,
9H-carbazole[1] 48)
1,4-Dimethyl-3-nitro-6-(2'-
fluoro-5'-methoxyphenyl)-9H- ESI* 364 ([M+1]%)
carbazole[1]
6-(4'-Methoxy-phenyl)-1,4-

_( y-pheny) 401 (M+*e, 1), 271 ([M-OCHs-
dimethyl-9-tert-butoxycarbonyl-  El

9H-carbazole[1]

CO2tBu]*+, 100)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These

protocols are based on standard practices for the analysis of carbazole derivatives and other

small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To determine the chemical structure and connectivity of atoms in the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for
better resolution.

Sample Preparation:

o Sample Purity: Ensure the sample is of high purity to avoid signals from impurities.

e Solvent Selection: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a
suitable deuterated solvent (e.g., CDCls, DMSO-ds). The choice of solvent depends on the
solubility of the compound.

 Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for
referencing *H and *3C chemical shifts to 0.00 ppm.

IH NMR Acquisition Parameters:

Pulse Sequence: Standard single-pulse sequence.

Number of Scans: 16-64 scans are typically sufficient.

Spectral Width: -2 to 12 ppm.

Relaxation Delay: 1-2 seconds.
13C NMR Acquisition Parameters:
» Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

o Number of Scans: Due to the low natural abundance of 3C, a larger number of scans (e.g.,
1024 or more) is required.

e Spectral Width: 0 to 220 ppm.

o Relaxation Delay: 2-5 seconds.

Fourier-Transform Infrared (FTIR) Spectroscopy
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Objective: To identify the functional groups present in the molecule.

Instrumentation: An FTIR spectrometer.

Sample Preparation (KBr Pellet Method):

e Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide
(KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

e Place a small amount of the powder into a pellet press.

e Apply pressure to form a thin, transparent or translucent pellet.

Data Acquisition:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder and record the sample spectrum.

Spectral Range: 4000-400 cm™1.

Resolution: 4 cmm—1.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electron
lonization - El, or Electrospray lonization - ESI).

Sample Preparation:

e EI-MS: A small amount of the solid sample is introduced directly into the ion source via a
direct insertion probe.

o ESI-MS: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low
concentration (e.g., 1 mg/mL) and introduced into the mass spectrometer via direct infusion
or coupled with a liquid chromatograph.
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Data Acquisition (El):
 |onization Energy: Typically 70 eV.

o Mass Range: A suitable mass range to include the expected molecular ion and fragment ions
(e.g., m/z 50-500).

Data Acquisition (ESI):

« lonization Mode: Positive or negative ion mode, depending on the analyte's ability to be

protonated or deprotonated.
e Mass Range: A suitable mass range to observe the [M+H]* or [M-H]~ ions.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a
synthesized organic compound like 1,4-Dimethyl-9H-carbazole.
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Synthesis & Purification
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Caption: Workflow for Synthesis and Spectroscopic Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [A Comprehensive Spectroscopic and Methodological
Guide to 1,4-Dimethyl-9H-carbazole]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b105136#spectroscopic-data-nmr-ir-ms-for-1-4-
dimethyl-9h-carbazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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